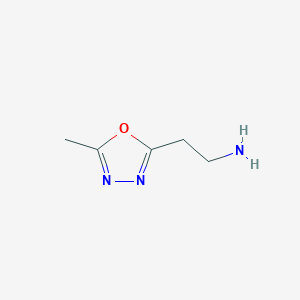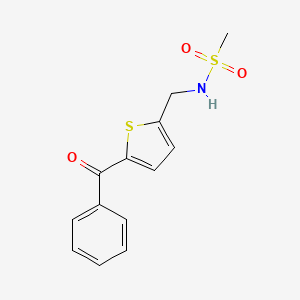
N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide, also known as BVT.5182, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of several enzymes, including carbonic anhydrases, which play a crucial role in various physiological processes.5182, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiophene derivatives, including our compound of interest, find applications in industrial chemistry as corrosion inhibitors . These compounds help protect metals and alloys from degradation caused by environmental factors such as moisture, acids, and salts.
Organic Semiconductors
Thiophene-based molecules play a crucial role in the development of organic semiconductors. These materials are used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them valuable for creating efficient and flexible electronic components.
Pharmacological Properties
Thiophene-containing compounds exhibit various pharmacological properties:
- Anticancer : Some thiophene derivatives have demonstrated anticancer activity .
- Anti-inflammatory : Certain compounds with the thiophene ring system possess anti-inflammatory effects .
- Antimicrobial : Thiophenes have been explored for their antimicrobial properties .
- Antihypertensive and Anti-atherosclerotic : Other derivatives show potential in managing hypertension and atherosclerosis .
Drug Development
- Suprofen : Suprofen, which features a 2-substituted thiophene framework, is a nonsteroidal anti-inflammatory drug .
- Articaine : Articaine, containing a 2,3,4-trisubstituted thiophene, serves as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Synthetic Methods
Thiophene derivatives are synthesized using various methods, including:
- Gewald Reaction : A condensation reaction that produces aminothiophene derivatives by combining sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) as a sulfurizing agent .
Designing Novel Compounds
Researchers continue to explore modifications of natural products and splicing substructures to create new N-(thiophen-2-yl) nicotinamide derivatives with potential fungicidal activity .
Eigenschaften
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-19(16,17)14-9-11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-8,14H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHUBWKOMUGMOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-benzoylthiophen-2-yl)methyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

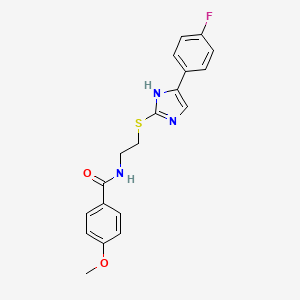
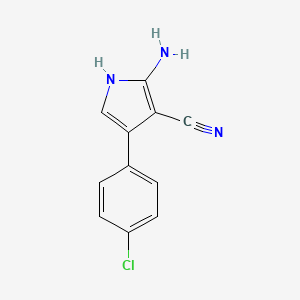

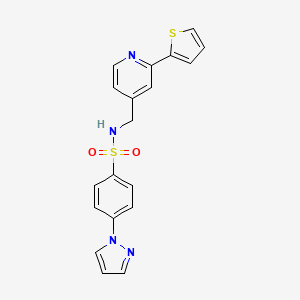

![ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2382564.png)
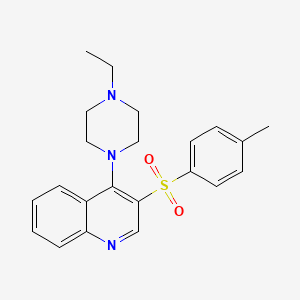
![1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2382567.png)

